Fmoc-L-Cyclopropylglycine
Overview
Description
Fmoc-L-cyclopropylglycine is a compound used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . The Fmoc chemistry was adopted due to its rapid adoption by non-chemists as biologists realized they could quickly prepare peptides suitable for antibody production using inexpensive machines .Molecular Structure Analysis
The molecular formula of Fmoc-L-Cyclopropylglycine is C20H19NO4 . Its molecular weight is 337.4 g/mol .Chemical Reactions Analysis
Fmoc-based peptide synthesis involves the coupling of Fmoc-amino acid monomers to DNA and DNA-peptide conjugates . The Fmoc group is removed under basic conditions, allowing the free amine to react with the next Fmoc-amino acid .Physical And Chemical Properties Analysis
Fmoc-L-Cyclopropylglycine has a molecular weight of 337.4 g/mol . Its boiling point is 577.1±33.0 °C (760 mm Hg) .Scientific Research Applications
Peptide Synthesis
Fmoc-L-Cyclopropylglycine: is extensively used in solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protection for the amino group, which is crucial for the sequential construction of peptides . This compound’s unique structure allows for the introduction of cyclopropyl groups into peptide chains, which can significantly alter the peptide’s conformation and biological activity.
Drug Design
In the realm of drug design , Fmoc-L-Cyclopropylglycine can be utilized to generate novel peptides with potential therapeutic effects. Its incorporation into peptides can lead to the development of new drugs with enhanced stability and specificity .
Chemical Biology
Fmoc-L-Cyclopropylglycine plays a role in chemical biology by enabling the study of peptide interactions with biological systems. It helps in mimicking or disrupting protein-protein interactions, thereby aiding in the understanding of cellular processes .
Biochemistry Applications
The compound is involved in the formation of self-assembling materials . Fmoc-modified amino acids, including Fmoc-L-Cyclopropylglycine, can form hydrogels and other nanostructures that have potential applications in cell culture and tissue engineering .
Medicinal Chemistry
In medicinal chemistry , Fmoc-L-Cyclopropylglycine is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists/antagonists, or hormones. Its cyclopropyl group can impart unique pharmacokinetic properties to these peptides .
Analytical Chemistry
Lastly, in analytical chemistry , Fmoc-L-Cyclopropylglycine can be used as a standard or reference compound in chromatographic analysis due to its well-defined retention characteristics. It can also aid in the quantification of peptides during synthesis .
Mechanism of Action
Target of Action
Fmoc-L-Cyclopropylglycine is primarily used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-Cyclopropylglycine is a base-labile protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The Fmoc group’s integration into peptide synthesis methods has significantly enhanced the chemical synthesis of peptides . The Fmoc-L-Cyclopropylglycine, as a part of Cyclodepsipeptides, can influence the biochemical pathways involving serine proteases.
Result of Action
The primary result of Fmoc-L-Cyclopropylglycine’s action is the successful synthesis of peptides, including Cyclodepsipeptides . These peptides can act as potent non-covalent inhibitors of serine proteases, potentially influencing various biological processes where these enzymes play a role .
Action Environment
The action, efficacy, and stability of Fmoc-L-Cyclopropylglycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to bases and can be removed under basic conditions . Moreover, the storage temperature can affect the stability of Fmoc-L-Cyclopropylglycine, with a recommended storage temperature between 2-8°C .
Safety and Hazards
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This suggests a promising future for Fmoc-L-Cyclopropylglycine and similar compounds in drug discovery and development .
properties
IUPAC Name |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375783 | |
Record name | Fmoc-L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212257-18-5 | |
Record name | Fmoc-L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.